2-Methylcyclohexanol

説明

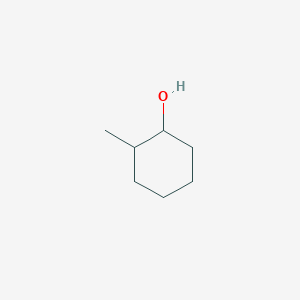

Structure

3D Structure

特性

IUPAC Name |

2-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVWOBYBJYUSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862235 | |

| Record name | 2-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Straw-colored liquid with a weak odor of coconut oil. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

325.4 to 330.8 °F at 760 mmHg (USCG, 1999), 165-166 °C | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

138 °F (USCG, 1999), 58 °C c.c. | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: poor | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.93 (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.93 | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.9 | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

583-59-5, 615-39-4, 7443-70-1, 7443-52-9, 19043-02-8 | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-methyl-, trans-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-2-Methylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-2-Methylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-2-Methylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylcyclohexanol, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-2-methylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-2-methylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2S)-2-Methylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than -6 °F (USCG, 1999), -9.5 °C | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Stability of Cis- and Trans-2-Methylcyclohexanol Isomers: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the conformational stability of cis- and trans-2-methylcyclohexanol (B1360119). The document delves into the stereochemical principles governing the stability of these diastereomers, with a focus on steric strain and intramolecular interactions. Quantitative data, derived from spectroscopic and computational methods, are presented to elucidate the energetic differences between the various chair conformations. Detailed experimental and computational protocols for the determination of conformational equilibria are also outlined. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a deep understanding of substituted cyclohexane (B81311) systems.

Introduction

Substituted cyclohexanes are fundamental structural motifs in a vast array of organic molecules, including many pharmaceuticals. The therapeutic efficacy and biological activity of these compounds are often intrinsically linked to their three-dimensional structure and conformational preferences. 2-Methylcyclohexanol serves as an excellent model system for understanding the subtle interplay of steric and electronic effects that dictate the stability of disubstituted cyclohexanes. This guide will explore the conformational landscapes of the cis and trans isomers of this compound, providing a detailed examination of the factors that govern their relative stabilities.

Conformational Analysis of this compound

The non-planar chair conformation of the cyclohexane ring minimizes both angle and torsional strain. In substituted cyclohexanes, substituents can occupy either axial or equatorial positions. The rapid ring-flip process at room temperature allows for the interconversion between two chair conformers. The relative stability of these conformers is primarily dictated by the steric hindrance experienced by the substituents.

A-Values and Steric Strain

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. Larger A-values indicate a greater steric bulk and a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.

Table 1: Conformational A-Values for Methyl and Hydroxyl Groups

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) | Reference(s) |

| Methyl (-CH₃) | 1.74 - 1.8 | 7.3 - 7.5 | [1][2][3] |

| Hydroxyl (-OH) | 0.6 - 0.9 | 2.5 - 3.8 | [1][4] |

trans-2-Methylcyclohexanol

In trans-2-methylcyclohexanol, the methyl and hydroxyl groups are on opposite sides of the cyclohexane ring. This arrangement allows for a chair conformation where both substituents occupy equatorial positions (diequatorial). The alternative chair conformation would force both groups into axial positions (diaxial). Due to the significant steric strain associated with axial substituents, the diequatorial conformer is substantially more stable.[2] The energy difference between the two conformers can be estimated by summing the A-values of the methyl and hydroxyl groups.

Table 2: Estimated Energy Difference for trans-2-Methylcyclohexanol Conformers

| Conformer | Substituent Positions | Estimated Relative Energy (kcal/mol) | Stability |

| 1 | (1e, 2e) | 0 | More Stable |

| 2 | (1a, 2a) | ~2.54 | Less Stable |

Note: The relative energy is an estimation based on the summation of A-values (1.74 kcal/mol for methyl and 0.8 kcal/mol for hydroxyl).

cis-2-Methylcyclohexanol

For cis-2-methylcyclohexanol, the substituents are on the same side of the ring. In any chair conformation, one group will be in an axial position while the other is in an equatorial position. A ring flip interconverts the axial and equatorial positions of the two groups.

The relative stability of the two chair conformers of the cis-isomer depends on which substituent occupies the equatorial position. Given that the methyl group has a larger A-value than the hydroxyl group, the conformer with the equatorial methyl group and axial hydroxyl group is predicted to be more stable.[5][6]

However, the stability of the cis-isomer can be influenced by the possibility of intramolecular hydrogen bonding between the axial hydroxyl group and the equatorial methyl group's carbon or hydrogen atoms, or with the ring itself.[7][8] This interaction can partially offset the steric strain of the axial hydroxyl group, making the energy difference between the two conformers smaller than what would be predicted by A-values alone.

Table 3: Conformational Analysis of cis-2-Methylcyclohexanol

| Conformer | Methyl Position | Hydroxyl Position | Predicted Stability | Potential Stabilizing Factor |

| 1 | Equatorial | Axial | More Stable | Intramolecular H-bonding |

| 2 | Axial | Equatorial | Less Stable | - |

Experimental and Computational Determination of Stability

The relative stabilities of the conformers of this compound can be determined through various experimental and computational techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Low-temperature NMR spectroscopy is a powerful tool for studying conformational equilibria. At sufficiently low temperatures, the rate of ring-flipping slows down, allowing for the observation of distinct signals for the axial and equatorial conformers.

-

Protocol Outline:

-

Dissolve a sample of the this compound isomer in a suitable solvent that remains liquid at low temperatures (e.g., deuterated methanol, acetone-d6).

-

Acquire ¹H or ¹³C NMR spectra at various temperatures, starting from room temperature and gradually decreasing until the signals for the individual conformers are resolved.

-

Integrate the signals corresponding to each conformer to determine their relative populations.

-

Calculate the equilibrium constant (K_eq) from the population ratio.

-

Use the Gibbs free energy equation (ΔG = -RTln(K_eq)) to determine the energy difference between the conformers.[9]

-

Infrared (IR) Spectroscopy:

IR spectroscopy can be used to detect the presence of intramolecular hydrogen bonding, which is a key factor in the stability of cis-2-methylcyclohexanol. The O-H stretching frequency in the IR spectrum will be different for a free hydroxyl group versus one involved in a hydrogen bond.

-

Protocol Outline:

-

Prepare dilute solutions of the this compound isomer in a non-polar solvent (e.g., carbon tetrachloride) to minimize intermolecular hydrogen bonding.

-

Acquire the IR spectrum of the sample.

-

Analyze the region of the O-H stretching vibration (typically 3200-3600 cm⁻¹). A sharp peak around 3600 cm⁻¹ indicates a free hydroxyl group, while a broader peak at a lower frequency suggests the presence of hydrogen bonding.

-

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are widely used to calculate the energies of different conformers and predict their relative stabilities.[10]

-

Protocol Outline:

-

Construct the 3D structures of the different chair conformers of cis- and trans-2-methylcyclohexanol using molecular modeling software.

-

Perform geometry optimization for each conformer using a chosen level of theory and basis set (e.g., B3LYP/6-31G*). This process finds the lowest energy structure for each conformer.

-

Perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set for more accurate energy values.

-

The difference in the calculated energies gives the relative stability of the conformers.

-

Visualization of Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the chair conformations and their equilibria for trans- and cis-2-methylcyclohexanol.

Caption: Chair conformations of trans-2-methylcyclohexanol.

Caption: Chair conformations of cis-2-methylcyclohexanol.

Logical Workflow: Acid-Catalyzed Dehydration of this compound

The acid-catalyzed dehydration of this compound is a classic organic reaction that proceeds through a carbocation intermediate and yields a mixture of alkene products. The reaction pathway provides a logical workflow that can be visualized.

Caption: Acid-catalyzed dehydration of this compound.

Conclusion

The relative stability of cis- and trans-2-methylcyclohexanol is governed by a delicate balance of steric and electronic factors. For the trans-isomer, the diequatorial conformation is overwhelmingly favored due to the minimization of steric strain. In the cis-isomer, the conformer with the larger methyl group in the equatorial position is more stable. The potential for intramolecular hydrogen bonding in the cis-isomer adds a layer of complexity to its conformational analysis. The experimental and computational methods outlined in this guide provide a robust framework for quantifying the energetic differences between these conformers, offering valuable insights for researchers in medicinal chemistry and materials science. A thorough understanding of these principles is crucial for the rational design of molecules with specific three-dimensional structures and desired properties.

References

- 1. Dehydration of this compound [thecatalyst.org]

- 2. trans-2-Methylcyclohexanol | 7443-52-9 | Benchchem [benchchem.com]

- 3. This compound(583-59-5) 1H NMR spectrum [chemicalbook.com]

- 4. turbo.vernier.com [turbo.vernier.com]

- 5. Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. This compound | C7H14O | CID 11418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PC GAMESS Tutorial: Dehydration Reaction, Part 4 [people.chem.ucsb.edu]

The Synthesis of 2-Methylcyclohexanol: A Technical Guide to its Discovery and Historical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylcyclohexanol, a chiral secondary alcohol, has been a subject of study in organic chemistry for over a century. Its synthesis is a fundamental transformation often used in academic and industrial settings. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies for this compound. It details key experimental protocols, presents comparative quantitative data, and illustrates the core reaction pathways. While the initial discovery cannot be attributed to a single individual, its origins are rooted in the foundational work on alicyclic compounds in the late 19th and early 20th centuries.

Historical Context and Discovery

The discovery of this compound is not marked by a singular, definitive publication but rather emerged from the extensive investigations into terpenes and alicyclic compounds during the late 19th and early 20th centuries. The pioneering work of chemists like Otto Wallach, who received the Nobel Prize in Chemistry in 1910 for his contributions to the field of alicyclic compounds, laid the essential groundwork for the synthesis and understanding of such cyclic molecules. The synthesis of this compound has been documented in various organic chemistry studies since the early 20th century.[1] Early methods for its preparation were likely rudimentary, relying on techniques such as the acid-catalyzed hydration of methylcyclohexenes, which were accessible from natural product sources.

Major Synthetic Methodologies

Several key synthetic routes to this compound have been established and refined over the years. The most prominent methods include the reduction of 2-methylcyclohexanone (B44802), the catalytic hydrogenation of o-cresol (B1677501), and the acid-catalyzed hydration of 1-methylcyclohexene.

Reduction of 2-Methylcyclohexanone

The reduction of the corresponding ketone, 2-methylcyclohexanone, is one of the most common and straightforward methods for the laboratory synthesis of this compound. This method allows for the formation of both cis and trans isomers, with the stereochemical outcome often dependent on the choice of reducing agent and reaction conditions.

A typical laboratory procedure involves the reduction of 2-methylcyclohexanone using sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.[2][3][4][5][6]

-

Reaction Setup: 2-methylcyclohexanone (1.2 g) is dissolved in methanol (B129727) (5 mL) in a flask and cooled in an ice bath.[3][5]

-

Addition of Reducing Agent: Sodium borohydride (200 mg) is carefully added to the cooled solution. The reaction is typically vigorous and produces bubbling.[3]

-

Reaction Progression: The mixture is allowed to stand at room temperature for approximately 10 minutes to ensure the reaction goes to completion.[5]

-

Workup: To decompose the intermediate borate (B1201080) ester, a sodium hydroxide (B78521) solution (5 mL) is added.[3] Water (4 mL) is then added to facilitate the separation of the product.[3]

-

Extraction and Isolation: The product is extracted from the aqueous layer using an organic solvent such as dichloromethane (B109758) (2 x 2 mL).[3] The combined organic layers are dried over an anhydrous salt like sodium sulfate, and the solvent is removed via rotary evaporation to yield this compound.[5]

Catalytic Hydrogenation of o-Cresol

For industrial-scale production, the catalytic hydrogenation of o-cresol is a prevalent method. This process involves the reduction of the aromatic ring of o-cresol to a cyclohexane (B81311) ring, yielding this compound. The choice of catalyst is crucial for achieving high yield and selectivity.

The following is a representative procedure for the catalytic hydrogenation of o-cresol.

-

Catalyst and Reactant Preparation: A fixed-bed reactor is charged with a Ru/ZrO₂ catalyst (1.0 w% Ru).[7] The hydrogenation feed consists of a solution of o-cresol in a solvent like methylcyclohexane.[7]

-

Reaction Conditions: The reaction is carried out at a temperature of 100°C and a pressure of 5.0 MPa. The hydrogen to phenol (B47542) molar ratio is maintained at 10:1.[7]

-

Product Formation: The reactants are passed through the catalyst bed, leading to the hydrogenation of o-cresol to this compound.

-

Isolation: The product is isolated from the reaction mixture. This method can achieve high conversion and selectivity.

Acid-Catalyzed Hydration of 1-Methylcyclohexene

The acid-catalyzed hydration of 1-methylcyclohexene is a classic method for the synthesis of this compound, proceeding via a carbocation intermediate. This reaction typically follows Markovnikov's rule, leading to the formation of the more substituted alcohol, 1-methylcyclohexanol, as the major product. However, this compound can be formed as a minor product.[8][9]

-

Reaction Setup: 1-methylcyclohexene is added to an aqueous solution of a strong acid, such as sulfuric acid or phosphoric acid.

-

Reaction Conditions: The reaction mixture is stirred, often at a controlled temperature, to promote the hydration of the double bond.

-

Workup and Isolation: After the reaction is complete, the mixture is neutralized, and the organic products are extracted with a suitable solvent. The this compound is then isolated from the product mixture, typically through distillation.

Quantitative Data Summary

The following table summarizes quantitative data for various synthetic methods for this compound.

| Synthesis Method | Starting Material | Catalyst/Reagent | Reaction Conditions | Yield (%) | Selectivity (%) | Reference |

| Reduction | 2-Methylcyclohexanone | Sodium Borohydride | Methanol, Ice Bath | 68.9 | - | [2] |

| Reduction | 2-Methylcyclohexanone | Sodium Borohydride | - | ~50 | 85 (trans isomer) | [3] |

| Catalytic Hydrogenation | o-Cresol | 1.0w% Ru/ZrO₂ | 100°C, 5.0 MPa, H₂:Phenol 10:1 | 98.9 | 99.1 | [7] |

| Catalytic Hydrogenation | o-Cresol | 1.2w% Pd/C | 90°C, 4.0 MPa, H₂:Phenol 200:1 | 96.6 | 99.5 | [7] |

| Catalytic Hydrogenation | o-Cresol | 2.0w% Pd/Al₂O₃ | 60°C, 7.0 MPa, H₂:Phenol 30:1 | 96.2 | 99.7 | [7] |

| Catalytic Hydrogenation | o-Cresol | 0.3w% Rh/SiO₂ | 140°C, 0.1 MPa, H₂:Phenol 80:1 | 99.7 | 99.7 | [7] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis and purification of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. odinity.com [odinity.com]

- 4. (Solved) - Experiment 4: Borohydride Reduction Of 2-Methylcyclohexanone 1.... (1 Answer) | Transtutors [transtutors.com]

- 5. scribd.com [scribd.com]

- 6. Experiment 4: Borohydride Reduction of | Chegg.com [chegg.com]

- 7. CN104628525A - Preparation method of o-methylcyclohexanol - Google Patents [patents.google.com]

- 8. Acid-catalyzed hydration of 1-methylcyclohexene yields two | StudySoup [studysoup.com]

- 9. askfilo.com [askfilo.com]

Thermodynamic Landscape of 2-Methylcyclohexanol Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of the cis and trans stereoisomers of 2-methylcyclohexanol. Understanding the thermodynamic stability and behavior of these isomers is crucial for applications in chemical synthesis, materials science, and drug development, where stereochemistry often dictates molecular interactions and efficacy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the logical framework for the thermodynamic analysis of these compounds.

Core Thermodynamic Data

The thermodynamic properties of the cis and trans stereoisomers of this compound dictate their relative stability and reactivity. The following tables summarize the available experimental data for the standard enthalpy of formation and the constant pressure heat capacity for each isomer in the liquid state.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°liquid) of this compound Stereoisomers at 298.15 K [1]

| Stereoisomer | Chemical Formula | ΔfH°liquid (kJ/mol) |

| cis-2-Methylcyclohexanol | C₇H₁₄O | -390.2 |

| trans-2-Methylcyclohexanol | C₇H₁₄O | -415.7 |

Table 2: Constant Pressure Heat Capacity (Cp,liquid) of this compound Stereoisomers at 298.15 K [2]

| Stereoisomer | Chemical Formula | Cp,liquid (J/mol·K) |

| cis-2-Methylcyclohexanol | C₇H₁₄O | 268.95 |

| trans-2-Methylcyclohexanol | C₇H₁₄O | 262.98 |

Experimental Protocols

The determination of the thermodynamic properties presented above relies on precise calorimetric measurements. The following sections detail the methodologies for determining the enthalpy of formation (via combustion calorimetry) and heat capacity (via adiabatic calorimetry).

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is often determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

-

Parr-type bomb calorimeter

-

High-pressure oxygen cylinder

-

Crucible (platinum or fused silica)

-

Ignition wire (platinum or iron)

-

Calorimeter bucket

-

High-precision thermometer or temperature probe

-

Stirrer

-

Pellet press (for solid samples, not required for liquid this compound)

Procedure:

-

Sample Preparation: A precisely weighed sample of liquid this compound (typically 0.5 - 1.0 g) is placed in the crucible. A known length of ignition wire is attached to the electrodes of the bomb, with a portion of it in contact with the sample.

-

Bomb Assembly: The crucible is placed inside the bomb, and a small, known amount of distilled water is added to the bottom of the bomb to ensure that the water produced during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter bucket. The bucket is then placed in the insulating jacket of the calorimeter.

-

Temperature Equilibration: The stirrer is started, and the system is allowed to reach thermal equilibrium. The initial temperature is recorded.

-

Ignition: The sample is ignited by passing an electric current through the ignition wire.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The heat capacity of the calorimeter (determined using a standard substance with a known heat of combustion, such as benzoic acid) is used to calculate the heat released during the combustion of the this compound sample. Corrections are made for the heat of combustion of the ignition wire. The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is determined using Hess's Law.

Determination of Heat Capacity via Adiabatic Calorimetry

Adiabatic calorimetry is employed for the precise measurement of the heat capacity of a substance as a function of temperature.

Principle: A known quantity of heat is supplied to the sample in a thermally isolated system (the calorimeter), and the resulting temperature increase is measured. By minimizing heat exchange with the surroundings, the heat supplied is directly related to the heat capacity of the sample.

Apparatus:

-

Adiabatic calorimeter with a sample cell

-

Cryostat for low-temperature measurements

-

Heater for the sample cell

-

High-precision resistance thermometer

-

Adiabatic shield with temperature control

-

Vacuum system

Procedure:

-

Sample Loading: A known mass of the this compound isomer is sealed in the sample cell. The cell is then placed inside the adiabatic shield of the calorimeter.

-

Thermal Isolation: The space between the sample cell and the adiabatic shield is evacuated to minimize heat transfer by convection.

-

Temperature Control: The temperature of the adiabatic shield is controlled to match the temperature of the sample cell at all times, thereby minimizing heat exchange due to radiation and conduction.

-

Heating and Measurement: A known amount of electrical energy is supplied to the heater in the sample cell, causing a small increase in the temperature of the sample. The temperature is precisely measured before and after the heating period.

-

Data Calculation: The heat capacity of the sample at a given temperature is calculated from the amount of heat supplied and the measured temperature rise, after accounting for the heat capacity of the sample cell (determined in a separate calibration experiment).

-

Temperature Range: This process is repeated over the desired temperature range to obtain the heat capacity as a function of temperature.

Visualization of Logical and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the conceptual framework for comparing the thermodynamic properties of the this compound stereoisomers and the experimental workflow for data acquisition.

Caption: Logical flow for comparing the thermodynamic properties of this compound stereoisomers.

Caption: Experimental workflow for the determination of thermodynamic properties.

References

An In-depth Technical Guide to the Chair Conformations of cis-2-Methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the conformational isomers of cis-2-methylcyclohexanol (B1584281), a fundamental molecular structure in organic and medicinal chemistry. A detailed examination of the steric and electronic factors governing the equilibrium between the two chair conformations is presented. This document outlines the relative stabilities of the conformers, supported by quantitative data from established literature. Furthermore, detailed experimental and computational protocols for the determination of conformational equilibria are provided to aid in the practical application of these principles in a research and development setting.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical properties, reactivity, and biological activity. For cyclic molecules such as substituted cyclohexanes, the concept of conformational isomerism is of paramount importance. The cyclohexane (B81311) ring predominantly exists in a low-energy chair conformation, which minimizes both angle and torsional strain. In the case of substituted cyclohexanes like cis-2-methylcyclohexanol, the substituents can occupy either axial or equatorial positions, leading to two distinct chair conformations that are in rapid equilibrium at room temperature. Understanding the energetic landscape of this equilibrium is crucial for predicting molecular behavior and designing molecules with specific properties.

In cis-2-methylcyclohexanol, the methyl and hydroxyl groups are situated on the same face of the cyclohexane ring. This stereochemical arrangement leads to two possible chair conformations: one with the methyl group in an axial position and the hydroxyl group in an equatorial position (axial-methyl, equatorial-hydroxyl), and the other with the methyl group in an equatorial position and the hydroxyl group in an axial position (equatorial-methyl, axial-hydroxyl). The relative stability of these two conformers is dictated by a balance of steric interactions, specifically 1,3-diaxial interactions and gauche interactions, as well as the potential for intramolecular hydrogen bonding.

Conformational Analysis and Stability

The equilibrium between the two chair conformations of cis-2-methylcyclohexanol is governed by the energetic penalties associated with placing substituents in axial positions. The larger the substituent, the greater the steric hindrance it experiences with the axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. This energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane.[1]

The conformer with the methyl group in the equatorial position and the hydroxyl group in the axial position is the more stable of the two.[2] This preference is primarily due to the larger steric bulk of the methyl group compared to the hydroxyl group, as reflected in their respective A-values.

Steric Interactions

-

1,3-Diaxial Interactions: In the less stable conformer, the axial methyl group experiences significant steric repulsion with the two axial hydrogens at the C4 and C6 positions.[3] This interaction is analogous to two gauche butane (B89635) interactions.[3] In contrast, the axial hydroxyl group in the more stable conformer has a smaller 1,3-diaxial interaction.

-

Gauche Interaction: In the more stable conformer, the equatorial methyl and axial hydroxyl groups are on adjacent carbons, leading to a gauche interaction between them. The energetic cost of this interaction must be considered when evaluating the overall stability.

Intramolecular Hydrogen Bonding

A key stabilizing factor in the equatorial-methyl, axial-hydroxyl conformer is the potential for an intramolecular hydrogen bond between the axial hydroxyl group and the lone pair of electrons on the ring oxygen in the chair conformation. This interaction can further lower the energy of this conformer, shifting the equilibrium in its favor. The strength of such hydrogen bonds in similar systems has been estimated to be in the range of 0.73 to 1.32 kcal/mol (3.05 to 5.52 kJ/mol).[4]

Quantitative Conformational Energy Analysis

The relative energy of the two chair conformations can be estimated by considering the contributions of the various steric interactions and stabilizing effects. The A-value represents the free energy difference (ΔG°) for a single substituent.

Table 1: A-Values and Interaction Energies

| Interaction/Substituent | Energy (kcal/mol) | Energy (kJ/mol) |

| A-Value (Methyl) | 1.7 - 1.8 | 7.1 - 7.5 |

| A-Value (Hydroxyl) | 0.7 - 0.9 | 2.9 - 3.8 |

| Gauche Butane Interaction | ~0.9 | ~3.8 |

| Intramolecular H-Bond (Axial OH) | ~0.7 - 1.3 | ~3.0 - 5.5 |

Note: The energy values are approximate and can vary depending on the specific molecular environment and solvent.

By summing the energetic contributions for each conformer, the overall energy difference can be calculated, providing a quantitative measure of the position of the conformational equilibrium.

Experimental and Computational Protocols

Experimental Determination via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the ratio of conformational isomers in solution. At low temperatures, the rate of ring flipping can be slowed sufficiently to observe distinct signals for the axial and equatorial protons of each conformer.[5]

Detailed Protocol for Low-Temperature ¹H NMR Analysis:

-

Sample Preparation: Dissolve a known concentration of cis-2-methylcyclohexanol in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).

-

Instrument Setup: Use a high-field NMR spectrometer equipped with a variable temperature unit.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). At this temperature, rapid ring flipping will result in time-averaged signals.

-

Low-Temperature Spectra: Gradually lower the temperature of the sample in increments of 10-20 K. Acquire a spectrum at each temperature point.

-

Coalescence Temperature: Observe the broadening and eventual splitting of key proton signals as the temperature is lowered. The temperature at which two distinct signals for a given proton in the two conformers just merge into a single broad peak is the coalescence temperature.

-

Signal Integration: At a temperature well below the coalescence point, where the signals for the two conformers are sharp and well-resolved, carefully integrate the signals corresponding to a specific proton (e.g., the proton on the carbon bearing the hydroxyl group) for both the major and minor conformers.

-

Equilibrium Constant Calculation: The ratio of the integrated areas directly corresponds to the ratio of the two conformers at that temperature. The equilibrium constant (K_eq) can be calculated as: K_eq = [Equatorial-Methyl Conformer] / [Axial-Methyl Conformer]

-

Free Energy Difference Calculation: The Gibbs free energy difference (ΔG°) between the two conformers can then be calculated using the equation: ΔG° = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin.

Computational Chemistry Analysis

Computational chemistry provides a powerful in silico approach to model and quantify the energetic differences between conformers.[6]

Detailed Protocol for Computational Analysis using Gaussian:

-

Structure Building: Construct the 3D structures of both the axial-methyl, equatorial-hydroxyl and the equatorial-methyl, axial-hydroxyl conformers of cis-2-methylcyclohexanol using a molecular modeling program (e.g., GaussView).

-

Geometry Optimization: Perform a geometry optimization for each conformer to find the lowest energy structure for each. A common and reliable method is Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Gaussian Input File Example (Optimization):

-

-

Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Gaussian Input File Example (Frequency):

-

-

Energy Analysis: Compare the calculated Gibbs free energies of the two optimized conformers. The difference in these values (ΔG) will provide a theoretical prediction of the relative stability and the position of the conformational equilibrium.

-

Advanced Methods (Optional): For higher accuracy, more sophisticated levels of theory and larger basis sets can be employed (e.g., MP2 or CCSD(T) with aug-cc-pVTZ). Solvation effects can also be included using a continuum solvation model (e.g., PCM).

Visualization of Conformational Equilibrium

The equilibrium between the two chair conformations of cis-2-methylcyclohexanol can be represented as a dynamic process.

Caption: Equilibrium between the two chair conformations of cis-2-methylcyclohexanol.

Note: The images in the DOT script are placeholders and would need to be replaced with actual molecular structure images.

The logical workflow for determining the most stable conformer can be visualized as follows:

Caption: Workflow for determining the most stable conformer of cis-2-methylcyclohexanol.

Conclusion

The conformational analysis of cis-2-methylcyclohexanol reveals a clear preference for the chair conformation in which the larger methyl group occupies the equatorial position to minimize unfavorable 1,3-diaxial interactions. The smaller hydroxyl group resides in the axial position, where it can be further stabilized by an intramolecular hydrogen bond. The principles and methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally verify the conformational behavior of substituted cyclohexanes, which is a critical aspect of modern chemical and pharmaceutical research.

References

Axial vs. Equatorial Substituents in 2-Methylcyclohexanol: An In-depth Technical Guide

An exploration of the conformational isomerism of cis- and trans-2-methylcyclohexanol, detailing the energetic preferences of substituent positioning and the experimental and computational methodologies used in their determination.

The spatial arrangement of substituents on a cyclohexane (B81311) ring profoundly influences a molecule's physical, chemical, and biological properties. In the case of 2-methylcyclohexanol, a substituted cyclohexane with two stereocenters, the interplay between the methyl and hydroxyl groups dictates the stability of its various conformations. This technical guide provides a detailed analysis of the axial and equatorial positioning of these substituents in both cis- and trans-2-methylcyclohexanol, intended for researchers, scientists, and professionals in drug development.

Conformational Analysis of Cyclohexane Derivatives

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) or equatorial (in the plane of the ring). Through a process known as ring-flipping, these positions are interchangeable. However, for substituted cyclohexanes, the two chair conformers are often not energetically equivalent.

The relative stability of these conformers is largely governed by steric strain, particularly 1,3-diaxial interactions. These are repulsive forces between an axial substituent and the axial hydrogens (or other substituents) on the same face of the ring, located two carbons away. To alleviate this strain, bulky substituents preferentially occupy the more spacious equatorial position. The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the equilibrium between the axial and equatorial conformers of a monosubstituted cyclohexane.

Conformational Equilibria in this compound

This compound exists as two diastereomers: cis-2-methylcyclohexanol (B1584281) and trans-2-methylcyclohexanol. Each of these diastereomers has two chair conformers that are in equilibrium.

trans-2-Methylcyclohexanol

In the trans isomer, the methyl and hydroxyl groups are on opposite sides of the cyclohexane ring. This arrangement allows for two chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial).

The diequatorial conformer is significantly more stable.[1] In the diaxial conformation, both the methyl and hydroxyl groups experience significant 1,3-diaxial interactions with axial hydrogens, leading to considerable steric strain. The energy difference between these two conformers is substantial, causing the equilibrium to lie heavily towards the diequatorial form at room temperature.[1]

cis-2-Methylcyclohexanol

For the cis isomer, the methyl and hydroxyl groups are on the same side of the ring. This results in two chair conformers where one substituent is axial and the other is equatorial. In one conformer, the methyl group is equatorial and the hydroxyl group is axial (eq-ax), while in the other, the methyl group is axial and the hydroxyl group is equatorial (ax-eq).

The relative stability of these two conformers is more nuanced. Based on the A-values of a methyl group (~1.7 kcal/mol) and a hydroxyl group (~0.9 kcal/mol), the conformer with the bulkier methyl group in the equatorial position (eq-ax) would be expected to be more stable.[2] However, the potential for intramolecular hydrogen bonding between the axial hydroxyl group and the equatorial methyl group (or more accurately, the electron cloud of the C-O bond) in the eq-ax conformer can influence the equilibrium.[3] Computational studies are often employed to dissect these competing energetic contributions.

Quantitative Conformational Energy Data

The following tables summarize the key energetic parameters associated with the conformational analysis of substituted cyclohexanes relevant to this compound.

| Substituent | A-value (kcal/mol) | Reference |

| Methyl (-CH₃) | ~1.7 - 1.8 | [2] |

| Hydroxyl (-OH) | ~0.9 | [2] |

Table 1: A-values for Methyl and Hydroxyl Substituents. These values represent the free energy difference favoring the equatorial position for a monosubstituted cyclohexane.

| Isomer | Conformer | Substituent Positions | Estimated Relative Energy (kcal/mol) |

| trans-2-Methylcyclohexanol | Diequatorial | -CH₃ (eq), -OH (eq) | 0 |

| Diaxial | -CH₃ (ax), -OH (ax) | ~2.6 | |

| cis-2-Methylcyclohexanol | Equatorial-Axial | -CH₃ (eq), -OH (ax) | 0 |

| Axial-Equatorial | -CH₃ (ax), -OH (eq) | ~0.8 |

Table 2: Estimated Relative Conformational Energies of this compound Isomers. The relative energies are estimated based on the additivity of A-values and do not account for all potential intramolecular interactions. The diequatorial conformer of the trans isomer and the equatorial-axial conformer of the cis isomer are set as the reference (0 kcal/mol) for each respective isomer.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful technique to study conformational equilibria.[3] At sufficiently low temperatures, the rate of chair-flipping slows down, allowing for the observation of distinct signals for each conformer.

Methodology:

-

Sample Preparation: A solution of the this compound isomer is prepared in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube.

-

Variable Temperature NMR: The NMR probe is cooled to a low temperature (e.g., -80 °C) to slow the conformational exchange.[4]

-

Spectral Acquisition: ¹H NMR spectra are acquired at various low temperatures.

-

Data Analysis: The relative populations of the conformers are determined by integrating the areas of well-resolved signals corresponding to each conformer. The Gibbs free energy difference (ΔG°) can then be calculated using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant (ratio of the conformer populations).

J-Coupling Analysis: The magnitude of the vicinal coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling patterns of the protons on the carbons bearing the methyl and hydroxyl groups, the predominant conformation can be inferred even at room temperature.

Gas Chromatography (GC)

Gas chromatography can be used to analyze the product distribution of reactions involving this compound, such as dehydration, which can be influenced by the conformational preferences of the starting material.[5][6]

Methodology:

-

Reaction: The reaction (e.g., acid-catalyzed dehydration) is performed on a mixture of cis- and trans-2-methylcyclohexanol.[7]

-

Sample Injection: A small volume of the reaction mixture is injected into the gas chromatograph.

-

Separation: The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Detection and Quantification: A detector measures the amount of each component as it elutes from the column, generating a chromatogram. The relative amounts of the products can be determined by integrating the area under each peak.[8]

Visualizing Conformational Equilibria and Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key conformational equilibria and a relevant reaction pathway for this compound.

Caption: Chair-flipping equilibrium of trans-2-methylcyclohexanol.

Caption: Chair-flipping equilibrium of cis-2-methylcyclohexanol.

Caption: Simplified E1 dehydration pathway of this compound.

Conclusion

The conformational analysis of this compound isomers highlights the critical role of steric and electronic factors in determining molecular stability. For trans-2-methylcyclohexanol, the diequatorial conformer is overwhelmingly favored due to the avoidance of severe 1,3-diaxial interactions. In cis-2-methylcyclohexanol, the equilibrium between the two chair conformers is more finely balanced, with the preference for the larger methyl group to be equatorial competing with potential stabilizing intramolecular hydrogen bonding. A thorough understanding of these conformational preferences, gained through experimental techniques like NMR and computational modeling, is essential for predicting the reactivity and biological activity of this and related molecules, providing a valuable framework for rational drug design and development.

References

- 1. PC GAMESS Tutorial: Dehydration Reaction, Part 4 [people.chem.ucsb.edu]

- 2. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CIS-2-METHYLCYCLOHEXANOL(7443-70-1) 1H NMR spectrum [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. webassign.net [webassign.net]

- 7. turbo.vernier.com [turbo.vernier.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Interconversion of 2-Methylcyclohexanol Conformers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational isomers of 2-methylcyclohexanol, a molecule of significant interest in stereochemistry and as a chiral building block in pharmaceutical synthesis. Understanding the equilibrium and interconversion between its various chair conformations is critical for predicting reactivity, designing stereoselective reactions, and understanding its interactions in biological systems. This document details the thermodynamic principles governing conformer stability, presents quantitative data, outlines experimental and computational methodologies for their study, and provides visual representations of the key conformational pathways.

Introduction to Conformational Analysis of this compound

This compound exists as two diastereomers: cis-2-methylcyclohexanol (B1584281) and trans-2-methylcyclohexanol (B1360119). Each of these diastereomers can exist in two primary chair conformations that interconvert through a process known as ring flipping. The relative stability of these conformers is dictated by a combination of steric and electronic factors, including 1,3-diaxial interactions, gauche interactions, and the potential for intramolecular hydrogen bonding.

The predominant conformation at equilibrium is the one with the lowest Gibbs free energy (ΔG°). This can be qualitatively predicted by considering the steric bulk of the substituents and their preference for the more spacious equatorial position. For a quantitative assessment, A-values, which represent the energy difference between the axial and equatorial positions for a given substituent on a cyclohexane (B81311) ring, are often employed.

Conformational Equilibria and Energetics

The stability of the conformers of this compound is primarily influenced by the steric strain arising from axial substituents. The key energetic contributions to consider are:

-

1,3-Diaxial Interactions: Steric repulsion between an axial substituent and the axial hydrogens on the same side of the ring (at the C3 and C5 positions).

-

Gauche Interactions: Steric strain between substituents on adjacent carbons that have a dihedral angle of approximately 60°, similar to the gauche conformation of butane.

-

Intramolecular Hydrogen Bonding: The potential for a hydrogen bond between the hydroxyl group and the methyl group, which can influence the relative stability of certain conformers.

cis-2-Methylcyclohexanol

In the cis isomer, the methyl and hydroxyl groups are on the same side of the cyclohexane ring. This leads to two chair conformers that are in equilibrium: one with an axial methyl group and an equatorial hydroxyl group, and the other with an equatorial methyl group and an axial hydroxyl group.

The relative stability of these two conformers can be estimated using the A-values of the methyl and hydroxyl groups. The A-value for a methyl group is approximately 1.74 kcal/mol, while the A-value for a hydroxyl group is around 0.87 kcal/mol.[1] The conformer with the bulkier methyl group in the equatorial position and the smaller hydroxyl group in the axial position is predicted to be the more stable conformation.[2]

trans-2-Methylcyclohexanol

In the trans isomer, the methyl and hydroxyl groups are on opposite sides of the ring. The two chair conformations consist of one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial).

The diequatorial conformer is significantly more stable as it minimizes 1,3-diaxial interactions for both substituents. The diaxial conformer suffers from the combined steric strain of an axial methyl group and an axial hydroxyl group, making its population at equilibrium negligible under normal conditions.

Quantitative Conformational Energy Analysis

The energy difference (ΔG°) between conformers can be estimated by summing the A-values of the axial substituents. However, for 1,2-disubstituted cyclohexanes, this additivity can be inexact due to additional gauche interactions and other intramolecular forces.[3] Experimental determination through techniques like variable-temperature NMR spectroscopy provides more accurate energy differences.

Table 1: Estimated Conformational Energies of this compound Isomers

| Isomer | Conformer | Axial Substituent(s) | Estimated ΔG° (kcal/mol) from A-values | More Stable Conformer |

| cis-2-Methylcyclohexanol | 1 | -CH₃ | 1.74 | No |

| 2 | -OH | 0.87 | Yes | |

| trans-2-Methylcyclohexanol | 1 (diequatorial) | None | 0 | Yes |

| 2 (diaxial) | -CH₃, -OH | ~2.61 (1.74 + 0.87) | No |

Note: These are estimated values based on the additivity of A-values. Experimental values may differ due to gauche interactions and potential intramolecular hydrogen bonding.

Experimental and Computational Protocols

Experimental Determination via NMR Spectroscopy

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for determining the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) of conformational equilibria.[4][5]

Protocol for Conformational Analysis of this compound using VT-NMR:

-

Sample Preparation: Prepare a dilute solution (e.g., 0.1 M) of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈).

-

Data Acquisition: Acquire ¹H NMR spectra at a range of temperatures, for example, from 298 K down to the coalescence temperature or lower (e.g., 180 K), ensuring temperature equilibration at each step.

-

Spectral Analysis: At low temperatures where the ring flip is slow on the NMR timescale, the signals for the individual conformers will be distinct. Integrate the signals corresponding to each conformer to determine their relative populations (K_eq).

-

Thermodynamic Parameters: Calculate the Gibbs free energy difference at each temperature using the equation: ΔG° = -RTln(K_eq). A plot of ΔG° versus T (van't Hoff plot) will yield ΔH° (from the slope) and ΔS° (from the intercept).

-

Karplus Equation Analysis: The coupling constants (³J_HH) between vicinal protons, particularly the proton on the carbon bearing the hydroxyl group, can be used to deduce the dihedral angles and thus the predominant conformation, based on the Karplus equation.[6][7]

Computational Modeling Protocol

Density Functional Theory (DFT) calculations are a reliable method for predicting the relative energies and geometries of conformers.

Protocol for DFT-based Conformational Analysis of this compound:

-

Structure Generation: Generate 3D structures of all possible chair conformers for both cis- and trans-2-methylcyclohexanol.

-

Geometry Optimization: Perform a full geometry optimization for each conformer. A common and effective level of theory is the B3LYP functional with a 6-31G* or larger basis set.[8][9] For higher accuracy, especially for systems with potential dispersion interactions, functionals like ωB97X-D with a larger basis set (e.g., aug-cc-pVTZ) are recommended.[10]

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).

-

Energy Analysis: Compare the calculated Gibbs free energies of the conformers to determine their relative stabilities and predict the equilibrium populations at a given temperature using the Boltzmann distribution.

-

Analysis of Intramolecular Interactions: Analyze the optimized geometries for evidence of intramolecular hydrogen bonding (e.g., short O-H···C distance and favorable angles). Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize such interactions.[10]

Visualization of Conformational Interconversion

The following diagrams, generated using the DOT language, illustrate the key conformational equilibria for the cis and trans isomers of this compound.

Caption: Interconversion of cis-2-methylcyclohexanol conformers.

Caption: Interconversion of trans-2-methylcyclohexanol conformers.

Logical Workflow for Conformational Analysis

The logical process for a comprehensive conformational analysis of this compound is outlined below.

Caption: Logical workflow for conformational analysis.

Conclusion